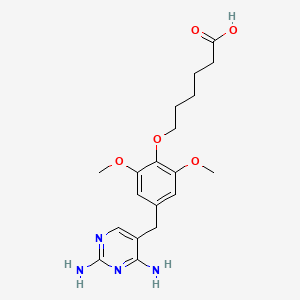
Trimethoprim pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethoprim pentanoic acid is a synthetic compound that combines the antibacterial properties of trimethoprim with the structural characteristics of pentanoic acid. Trimethoprim is a well-known antifolate antibiotic that inhibits bacterial dihydrofolate reductase, an enzyme critical for the synthesis of tetrahydrofolic acid, which is essential for bacterial DNA and RNA synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trimethoprim pentanoic acid typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with aniline to form the trimethoprim core . This intermediate is then reacted with pentanoic acid under specific conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Trimethoprim pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitro groups in trimethoprim to amines.
Substitution: The aromatic ring in trimethoprim can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Trimethoprim pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of structural modifications on antibacterial activity.
Biology: The compound is investigated for its potential to inhibit bacterial growth and its interactions with bacterial enzymes.
Medicine: Research focuses on its potential use as an antibiotic, especially in combination with other drugs to enhance efficacy.
Industry: It is explored for its potential use in the development of new antibacterial agents and formulations
Mecanismo De Acción
The mechanism of action of trimethoprim pentanoic acid involves the inhibition of bacterial dihydrofolate reductase, similar to trimethoprim . This inhibition prevents the conversion of dihydrofolic acid to tetrahydrofolic acid, leading to a depletion of folate coenzymes necessary for the synthesis of nucleic acids and proteins. The compound’s pentanoic acid moiety may enhance its lipophilicity, potentially improving its ability to penetrate bacterial cell membranes.
Comparación Con Compuestos Similares
Trimethoprim: A well-known antifolate antibiotic with a similar mechanism of action.
Pyrimethamine: Another antifolate drug used to treat parasitic infections.
Methotrexate: An antifolate used in cancer therapy and autoimmune diseases.
Uniqueness: Trimethoprim pentanoic acid is unique due to its combination of trimethoprim’s antibacterial properties with the structural characteristics of pentanoic acid. This combination may offer enhanced antibacterial activity and improved pharmacokinetic properties compared to trimethoprim alone.
Propiedades
Fórmula molecular |
C19H26N4O5 |
|---|---|
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
6-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenoxy]hexanoic acid |
InChI |
InChI=1S/C19H26N4O5/c1-26-14-9-12(8-13-11-22-19(21)23-18(13)20)10-15(27-2)17(14)28-7-5-3-4-6-16(24)25/h9-11H,3-8H2,1-2H3,(H,24,25)(H4,20,21,22,23) |
Clave InChI |
WWTCDGULAKAMHM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OCCCCCC(=O)O)OC)CC2=CN=C(N=C2N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















